

Application Notes: Antistreptolysin O (ASO) Neutralization Assay

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Compound of Interest

Compound Name: Antilysin

Cat. No.: B15579465

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Introduction

The Antistreptolysin O (ASO) neutralization assay is a classic serological test used to measure functional antibodies in patient serum that can neutralize the hemolytic activity of Streptolysin O.[1][2] Streptolysin O (SLO) is a toxic, oxygen-labile enzyme produced by most strains of Group A, C, and G beta-hemolytic streptococci.[3][4][5] This enzyme is highly immunogenic and plays a role in the pathogenesis of streptococcal infections by lysing red and white blood cells.[6][7] Following infection, the human immune system produces specific antibodies, primarily Antistreptolysin O (ASO), to combat the toxin.[3][6] The level of these ASO antibodies typically begins to rise one to three weeks after infection, peaks at three to five weeks, and then declines over the next six to twelve months.[3][5][7]

The neutralization assay is based on the principle that ASO antibodies in a patient's serum will inhibit the red blood cell (RBC) lysing capability of the SLO enzyme.[2][8] In the laboratory setting, a standardized amount of SLO reagent is mixed with serial dilutions of a patient's serum. If ASO antibodies are present, they will bind to and neutralize the SLO. Subsequently, when red blood cells are added, they will not be lysed. The ASO titer is reported as the highest dilution of serum that completely prevents hemolysis.[1]

Clinical Significance

The ASO titer is a valuable diagnostic marker for antecedent streptococcal infections. It is particularly useful in supporting the diagnosis of post-streptococcal sequelae that appear

weeks after the acute infection has resolved, such as acute rheumatic fever (ARF) and post-streptococcal glomerulonephritis (PSGN).^{[1][3][6][7]}

- **Diagnostic Utility:** Elevated ASO titers can confirm a recent or past streptococcal infection.^[3] However, a single high titer is less informative than paired sera. The most reliable evidence of a recent infection is a significant (e.g., two- or four-fold) rise in ASO titers between an acute sample and a convalescent sample taken 2 to 4 weeks later.^{[3][6][7]}
- **Limitations:** The ASO test is positive in only about 80-85% of Group A streptococcal infections, so a negative result does not exclude a diagnosis.^[3] Furthermore, ASO responses are often weaker in streptococcal skin infections (pyoderma) compared to pharyngeal infections.^[8] For increased diagnostic sensitivity, especially in suspected cases of post-streptococcal syndromes, it is recommended to test for other streptococcal antibodies, such as anti-deoxyribonuclease B (anti-DNase B), in conjunction with the ASO titer.^[3]
- **Interpretation:** The interpretation of ASO titers must consider the patient's age and the upper limit of normal (ULN) for the local healthy population, as baseline levels can vary geographically.^{[3][9]}

Data Presentation: ASO Titer Interpretation

ASO titers are traditionally expressed in Todd Units, which are roughly equivalent to International Units (IU/mL).^{[1][3]} The following tables summarize generally accepted reference values.

Table 1: General ASO Titer Reference Values

Category	ASO Titer (Todd Units or IU/mL)	Interpretation
Normal (Adult)	< 200	Negative; no recent infection indicated. [3] [5] [10] [11]
Elevated (Adult)	> 200	Positive; suggests a recent streptococcal infection. [1] [3]
Significant Elevation	> 500	Highly indicative of a recent or ongoing streptococcal infection. [1] [6]
Paired Sera	≥ Two-fold rise in titer	Strong evidence of a recent infection. [3]

Table 2: Age-Stratified Upper Limits of Normal (ULN) for ASO Titers

Age Group	Upper Limit of Normal (Todd Units or IU/mL)
Preschool	< 100
School-Age (5-15 years)	< 400
Adults	< 200

Note: These values are illustrative. Each laboratory should establish its own reference range based on its local population.[\[11\]](#)

Experimental Protocols: ASO Neutralization Tube Test

Principle of the Method

Patient serum is serially diluted and incubated with a constant, standardized amount of Streptolysin O (SLO) antigen. If anti-SLO antibodies are present in the serum, they will neutralize the hemolytic activity of the SLO. The addition of a suspension of red blood cells serves as an indicator system. The absence of hemolysis indicates neutralization by the

patient's antibodies. The ASO titer is the reciprocal of the highest serum dilution that shows no hemolysis.[1][2]

Reagents and Materials

- Patient and Control Sera: Fresh serum is required. Do not use plasma.[8] Heat-inactivate all sera at 56°C for 30 minutes before use.[4]
- Positive Control Serum: Serum with a known ASO titer.
- Negative Control Serum: Serum with a negligible ASO titer (<50 IU/mL).
- Streptolysin O (SLO) Reagent: Lyophilized, to be reconstituted with distilled water to the specified activity.[4][7] The reconstituted reagent is labile and should be used within a few hours.[4]
- Red Blood Cells (RBCs): Washed sheep, rabbit, or human group O red blood cells, prepared as a 5% or 8% suspension in buffer.[4][7]
- ASO Buffer: Isotonic buffer solution, pH 6.5-6.8 (e.g., Streptolysin O buffer).
- Equipment: Test tubes (12 x 75 mm), test tube rack, serological pipettes, incubator or water bath (37°C), centrifuge.

Reagent Preparation

- Serum Inactivation: Place patient and control sera in a 56°C water bath for 30 minutes.[4]
- RBC Suspension Preparation: Wash packed RBCs three times with ASO buffer, centrifuging and removing the supernatant after each wash. Resuspend the packed cells in the buffer to create the desired final concentration (e.g., an 8% suspension).[7]
- SLO Reagent Reconstitution: Carefully reconstitute the lyophilized SLO antigen with the volume of distilled water specified by the manufacturer to achieve the correct potency. Mix gently to avoid denaturation.[7]

Assay Procedure

- Serum Dilution Series:
 - Set up a rack with a series of test tubes for each serum sample to be tested (patient and controls). A typical series might include 8-10 tubes.
 - Prepare initial 1:10 and subsequent master dilutions of the patient serum as a starting point for the final dilution series.^[7]
 - Dispense varying volumes of ASO buffer into the tubes according to a pre-defined dilution scheme (see example in Table 3).
 - Add serum to the tubes to create a geometric progression of dilutions (e.g., 1:50, 1:100, 1:200, 1:400, etc.).^[4]^[7]
- Assay Controls:
 - RBC Control (Tube A): Contains buffer and RBCs only. This tube should show no hemolysis.
 - SLO Control (Tube B): Contains buffer, SLO reagent, and RBCs. This tube should show complete hemolysis, confirming the activity of the SLO reagent.
- Neutralization Step:
 - Add 0.5 mL of the reconstituted SLO reagent to every tube in the dilution series and to the SLO Control tube. Do NOT add SLO to the RBC Control tube.
 - Shake the rack gently to mix.
 - Incubate the rack at 37°C for 15 minutes to allow for antibody-antigen neutralization.
- Hemolysis Indicator Step:
 - Add 0.5 mL of the prepared RBC suspension to every tube (including controls).
 - Shake the rack gently to ensure the cells are evenly suspended.

- Incubate the rack at 37°C for 45 minutes. Shake the rack again after the first 15 minutes of incubation.
- Reading the Results:
 - Following incubation, centrifuge all tubes at a low speed (e.g., 1,500 rpm for 2 minutes) to pellet the intact RBCs.
 - Examine the supernatant in each tube for hemolysis (red/pink color from released hemoglobin).
 - The ASO titer is the reciprocal of the highest serum dilution that shows no hemolysis (clear supernatant).

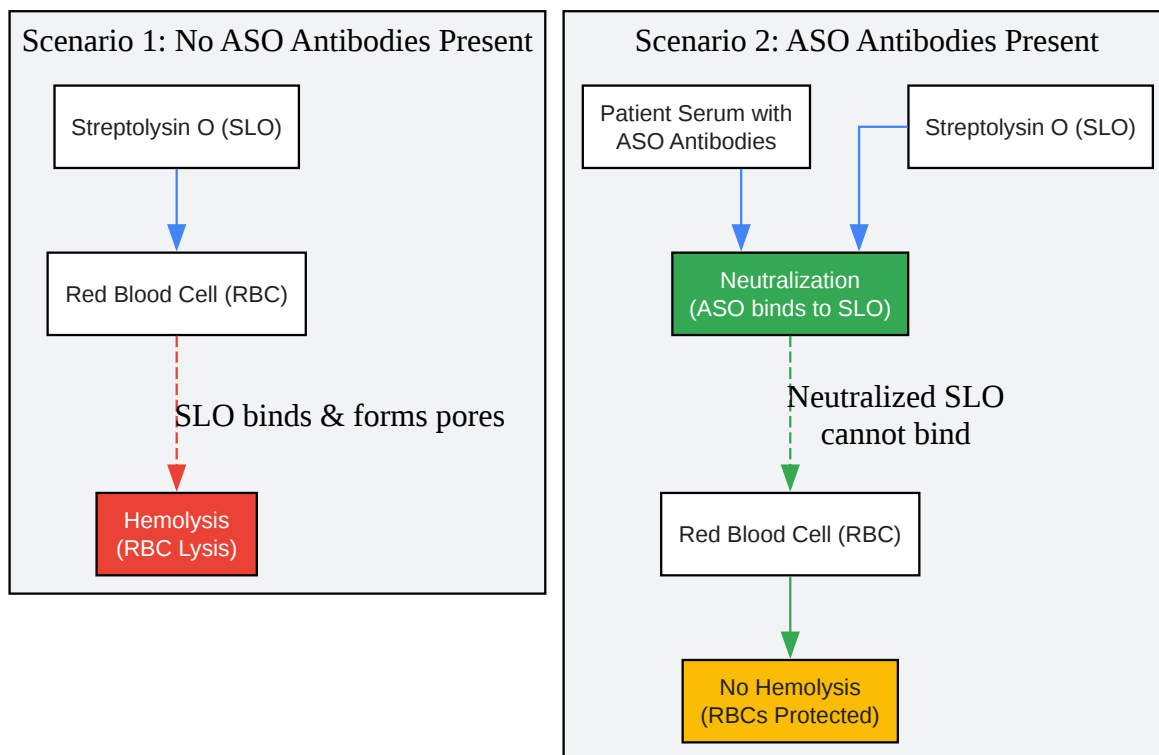
Table 3: Example of a Tube Dilution Protocol

Tube #	Serum Dilution	Buffer (mL)	Diluted Serum (mL)	SLO Reagent (mL)	RBC Suspension (mL)	Expected Result (Positive Serum)
1	1:50	0.8	0.2 of 1:10	0.5	0.5	No Hemolysis
2	1:100	0.5	0.5 of 1:50	0.5	0.5	No Hemolysis
3	1:200	0.5	0.5 of 1:100	0.5	0.5	No Hemolysis
4	1:400	0.5	0.5 of 1:200	0.5	0.5	Partial Hemolysis
5	1:800	0.5	0.5 of 1:400	0.5	0.5	Complete Hemolysis
A	RBC Control	1.5	0	0	0.5	No Hemolysis
B	SLO Control	1.0	0	0.5	0.5	Complete Hemolysis

Interpretation of Results

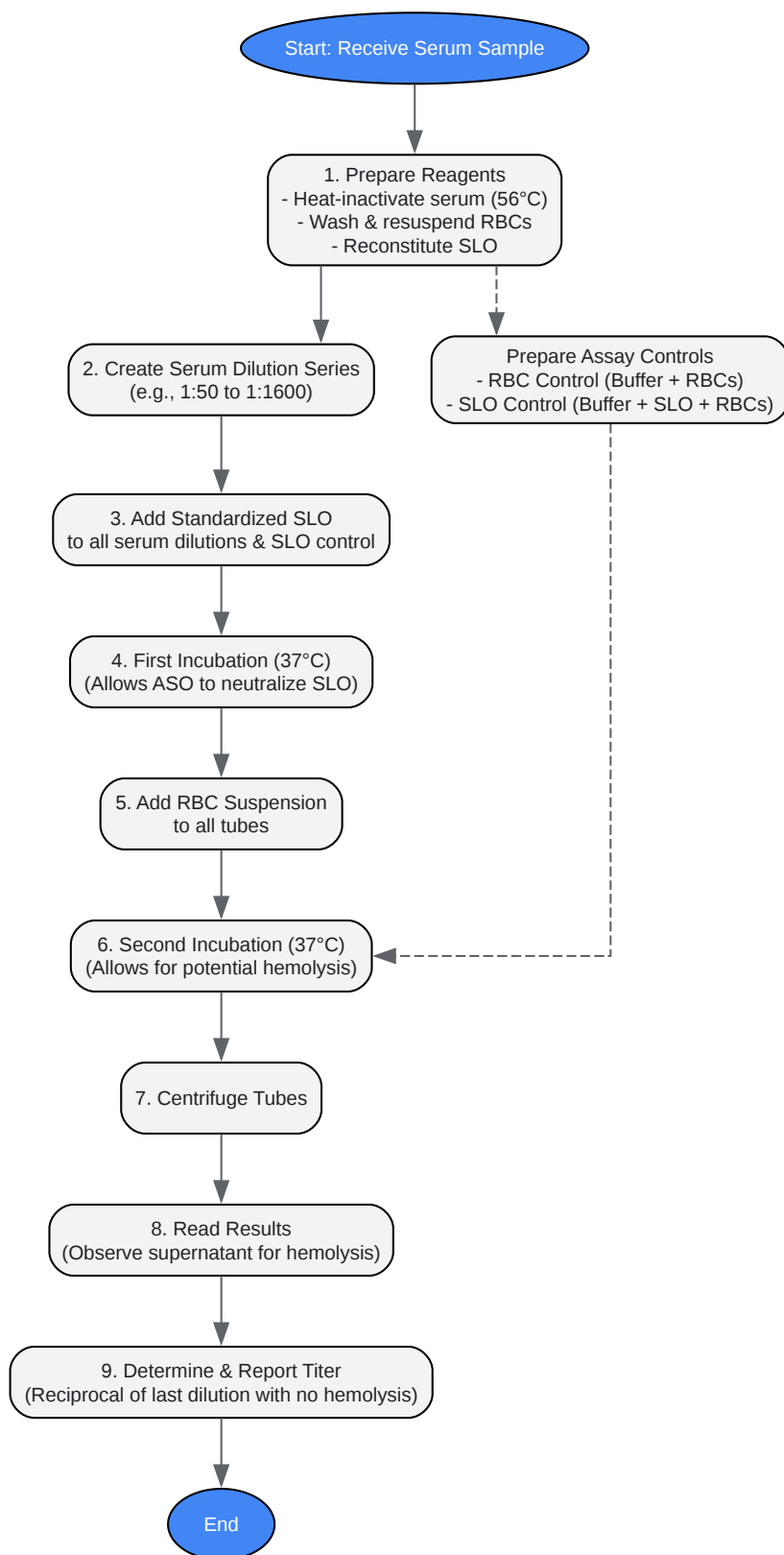
- **Valid Assay:** For the results to be valid, the RBC Control must show no hemolysis, and the SLO Control must show complete hemolysis.[7]
- **Negative Result:** If hemolysis is present in all serum dilution tubes, the ASO titer is less than the lowest dilution tested (e.g., <50 IU/mL).
- **Positive Result:** The titer corresponds to the last tube with a clear, colorless supernatant and a distinct button of red blood cells at the bottom. In the example above, the titer would be 200 IU/mL.

Visualizations



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Caption: Principle of the ASO neutralization assay.



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Caption: Experimental workflow for the ASO neutralization tube test.

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